Product packaging for 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene(Cat. No.:CAS No. 61266-34-0)

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene

Cat. No.: B13211051
CAS No.: 61266-34-0
M. Wt: 240.05 g/mol
InChI Key: GVDGXGDWXLRQLM-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene (CAS 61266-34-0) is a specialized organic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . This compound is characterized by a benzene ring substituted with both a strong electron-withdrawing nitro group (-NO2) and a 3-bromoprop-1-yn-1-yl chain, a structure that features a reactive carbon-carbon triple bond and a terminal bromine atom. This unique combination of functional groups makes it a valuable bifunctional synthetic building block. The nitro group serves as a powerful electron-withdrawing group and can be reduced to an amine, facilitating the synthesis of more complex heterocyclic systems. The presence of the bromoalkyne moiety is particularly significant for metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions, which are foundational methodologies in modern organic synthesis. The terminal alkyne can also participate in click chemistry reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. As a result, this compound is primarily used in medicinal chemistry for the synthesis of potential pharmacologically active molecules, in materials science for the creation of novel organic materials and ligands, and as a key intermediate in the development of more complex chemical architectures. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B13211051 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene CAS No. 61266-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61266-34-0

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

1-(3-bromoprop-1-ynyl)-4-nitrobenzene

InChI

InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2

InChI Key

GVDGXGDWXLRQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCBr)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Bromoprop 1 Yn 1 Yl 4 Nitrobenzene

Direct Synthesis Approaches to Aryl Propargyl Bromides

Direct synthesis strategies aim to construct the target molecule in a highly convergent manner, often by forming the key aryl-alkynyl bond as a final step. These methods are prized for their efficiency and potential for minimizing step count.

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Alkyne Formation (e.g., Sonogashira Variants)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Sonogashira reaction, in particular, is a widely used method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of synthesizing 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene, a Sonogashira coupling approach would involve the reaction of a 4-nitro-substituted aryl halide with a suitable propargyl bromide equivalent.

A plausible Sonogashira coupling strategy would utilize 1-bromo-4-nitrobenzene (B128438) and a terminal alkyne. However, the direct use of propargyl bromide can be problematic due to its reactivity. A more common approach involves coupling with a protected propargyl alcohol, followed by functional group interconversion.

Reactant AReactant BCatalyst SystemBaseSolventKey Feature
1-bromo-4-nitrobenzenePropargyl alcoholPd(PPh₃)₂Cl₂, CuITriethylamine (B128534)THF/DMFForms the precursor, 4-nitrophenyl propargyl alcohol.
1-iodo-4-nitrobenzenePropargyl alcoholPd(PPh₃)₄, CuIDiisopropylamineTolueneHigher reactivity of aryl iodide compared to bromide.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org

Mechanistic Considerations in Aryl-Alkynyl Bond Formation with Halogenated Precursors

The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-nitrobenzene) to form a Pd(II) complex.

Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

The choice of halogenated precursor is crucial; aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. wikipedia.org The presence of the electron-withdrawing nitro group on the aromatic ring can influence the rate of oxidative addition.

Multistep Synthesis from Readily Available Aromatic and Propargyl Building Blocks

Multistep syntheses provide a versatile alternative, allowing for the construction of the target molecule from simpler, more readily available starting materials. The order of reactions is critical to ensure the correct regiochemistry of the final product. libretexts.orglibretexts.orglumenlearning.com

Functional Group Interconversions for Bromine Atom Incorporation

A key step in a multistep synthesis of this compound is the introduction of the bromine atom onto the propargyl chain. This is typically achieved through the conversion of a precursor functional group, most commonly a hydroxyl group. The reaction of a propargyl alcohol with a brominating agent is a standard method for this transformation. ub.edu

Starting MaterialReagentConditionsProductKey Feature
1-(3-hydroxyprop-1-yn-1-yl)-4-nitrobenzenePhosphorus tribromide (PBr₃)Pyridine, 0 °C to rtThis compoundCommon and effective method for converting primary alcohols to bromides.
1-(3-hydroxyprop-1-yn-1-yl)-4-nitrobenzeneCarbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)Dichloromethane, 0 °C to rtThis compoundAppel reaction; mild conditions.

The conversion of sulfonate esters, such as tosylates or mesylates, to bromides via nucleophilic substitution with a bromide salt (e.g., NaBr in acetone) is another viable strategy. vanderbilt.edu

Directed Alkynylation of Nitroaromatic Systems

Recent advances in C-H activation have enabled the direct alkynylation of aromatic rings, guided by a directing group. For nitroaromatic systems, the nitro group itself can act as a directing group to achieve regioselective alkynylation. Rhodium-catalyzed ortho-alkynylation of nitroarenes has been reported, providing a direct route to ortho-alkynylated nitrobenzene (B124822) derivatives. nih.govrsc.org While this methodology primarily targets the ortho position, it represents a significant advancement in the direct functionalization of nitroaromatic compounds. nih.govrsc.orgresearchgate.net

This approach could potentially be adapted for the synthesis of the target molecule, although it would require a starting material that directs the alkynylation to the desired position.

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthesis. Key parameters to consider include:

Catalyst and Ligand : For palladium-catalyzed reactions, the choice of palladium precursor and phosphine (B1218219) ligand can significantly impact catalytic activity and stability.

Solvent : The polarity and coordinating ability of the solvent can influence reaction rates and solubility of reactants.

Base : The strength and nature of the base are critical, particularly in reactions like the Sonogashira coupling where it facilitates the formation of the copper acetylide.

Temperature : Temperature control is essential to balance reaction rate with the stability of reactants and products, especially thermally sensitive compounds like propargyl bromide. google.com

Concentration : The concentration of reactants can affect reaction kinetics and the formation of byproducts.

Process intensification techniques, such as flow chemistry, can offer advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. rsc.org

Catalyst System Design and Ligand Effects on Reaction Efficiency

The heart of the Sonogashira coupling is a dual-catalyst system, typically involving a palladium complex and a copper(I) co-catalyst. wikipedia.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. hes-so.ch The design of the palladium catalyst, particularly the choice of ligands, has a profound impact on reaction efficiency, stability, and scope.

Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. wikipedia.org The ligands attached to the palladium center are not mere spectators; they are crucial in tuning the catalyst's electronic and steric properties. Electron-rich and bulky phosphine ligands, for instance, can enhance the rate of oxidative addition (a key step in the catalytic cycle) and promote reductive elimination (the final product-forming step). libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands, often providing greater stability and catalytic activity. libretexts.org

The choice of ligand can significantly influence reaction outcomes. For the synthesis of a molecule like this compound, which involves coupling a substituted aryl halide (e.g., 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene) with 3-bromoprop-1-yne, the ligand must be robust enough to tolerate the functional groups present while efficiently promoting the C-C bond formation.

Table 1: Impact of Ligand Selection on Sonogashira Coupling Efficiency

Ligand Type Catalyst Precursor Typical Conditions Effect on Efficiency
Triphenylphosphine (PPh₃) PdCl₂(PPh₃)₂ Amine solvent, CuI co-catalyst, 50-100°C Standard, widely used, but can require higher temperatures and catalyst loadings. wikipedia.org
Bulky Phosphines (e.g., P(t-Bu)₃) Pd(OAc)₂ Room temperature, copper-free possible High efficiency, allows for lower temperatures and coupling of less reactive aryl chlorides. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs) Pd(NHC) complexes Copper or copper-free High stability and activity, can replace phosphine ligands effectively. libretexts.org

This table presents generalized effects of ligand classes on Sonogashira reactions based on available literature.

Solvent Selection and Temperature Control for Enhanced Chemoselectivity

Solvent and temperature are critical parameters that dictate not only the reaction rate but also its chemoselectivity—the ability to favor the formation of the desired product over side products. A common side reaction in Sonogashira couplings is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to undesired diyne impurities. pitt.edu

The choice of solvent influences the solubility of reactants and catalysts, and it can also play a role in the catalytic cycle itself. scispace.com Common solvents include amines like triethylamine or piperidine (B6355638), which can act as both the solvent and the base required for the reaction. wikipedia.org Other solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are also frequently used. researchgate.netrsc.org

Temperature control is essential for managing reaction kinetics and minimizing side reactions. While aryl iodides are reactive enough to couple at room temperature, less reactive aryl bromides often require heating to achieve a reasonable reaction rate. wikipedia.org However, excessive heat can promote catalyst decomposition and the formation of byproducts. The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining high selectivity for the desired aryl alkyne. hes-so.ch

Table 2: Influence of Solvent and Temperature on a Model Sonogashira Reaction

Solvent Base Temperature General Outcome
Triethylamine (Serves as base) Room Temp - 80°C Classical conditions; can promote Glaser side products. wikipedia.org
DMF Et₃N / K₂CO₃ 80 - 120°C Good for dissolving a wide range of substrates; higher temperatures may be needed for aryl bromides. researchgate.net
THF Piperidine / Cs₂CO₃ Room Temp - 65°C Common aprotic solvent; often used in copper-free protocols. wikipedia.org

This table illustrates typical conditions and outcomes for Sonogashira reactions, providing a framework for optimizing the synthesis of the target compound.

Sustainable and Green Chemistry Considerations in Aryl Alkyne Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to create a more sustainable process.

A key development is the copper-free Sonogashira reaction. pitt.edu By eliminating the copper co-catalyst, these methods avoid the use of a toxic heavy metal and prevent the formation of Glaser homocoupling byproducts, simplifying purification and reducing waste. pitt.edu This is often achieved through the use of highly efficient palladium/ligand systems and specific bases. libretexts.org

Another significant advancement is the use of environmentally benign solvents, with water being the most desirable. acs.org Performing Sonogashira reactions in water, often facilitated by surfactants that create nanomicelles to solubilize organic reactants, can eliminate the need for volatile and often toxic organic solvents. researchgate.netucsb.edu These aqueous methods can frequently be performed at room temperature, further reducing energy consumption. acs.org

The development of recyclable, heterogeneous catalysts is another important avenue of green chemistry research. researchgate.netnih.gov Supporting the palladium catalyst on materials like charcoal, polymers, or magnetic nanoparticles allows for the catalyst to be easily separated from the reaction mixture and reused, which is both economically and environmentally beneficial. scispace.comresearchgate.net These approaches align with the goals of atom economy and waste reduction, paving the way for more sustainable synthesis of complex aryl alkynes. chu.edu.cn

Sophisticated Spectroscopic Characterization and Structural Investigations of 1 3 Bromoprop 1 Yn 1 Yl 4 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene, both ¹H and ¹³C NMR would provide definitive evidence of its constitution by mapping the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromopropyne side chain. The 4-nitrobenzene moiety features a para-substituted aromatic ring. Due to the strong electron-withdrawing effects of both the nitro group and the propynyl substituent, the aromatic protons would appear as a characteristic AA'BB' system of two doublets in the downfield region, typically between δ 7.5 and 8.3 ppm. The protons ortho to the nitro group (H-3, H-5) are expected to be the most deshielded, appearing at a higher chemical shift than the protons ortho to the propynyl group (H-2, H-6) chemicalbook.com. The methylene (B1212753) protons (-CH₂Br) of the propargyl group are anticipated to appear as a singlet at approximately δ 4.2-4.5 ppm, influenced by the adjacent electronegative bromine atom and the triple bond.

In the ¹³C NMR spectrum, six distinct signals for the aromatic carbons and three for the side chain would be expected. The carbon atom attached to the nitro group (C-4) would be significantly deshielded, appearing around δ 148 ppm, while the carbon attached to the propynyl group (C-1) would also be downfield chemicalbook.comchemicalbook.com. The two quaternary alkyne carbons (-C≡C-) typically resonate in the δ 70-90 ppm range. The methylene carbon (-CH₂Br) would appear in the aliphatic region, with its chemical shift influenced by the attached bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity
H-2, H-6¹H~7.6 - 7.8Doublet (d)
H-3, H-5¹H~8.2 - 8.4Doublet (d)
-CH₂Br¹H~4.3Singlet (s)
C-1¹³C~129 - 131Quaternary
C-2, C-6¹³C~133 - 135Methine
C-3, C-5¹³C~123 - 125Methine
C-4¹³C~147 - 149Quaternary
-C≡C-¹³C~75 - 85Quaternary
-C≡C-¹³C~85 - 95Quaternary
-CH₂Br¹³C~10 - 15Methylene

Application of Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

To confirm the predicted structure and assign all signals unambiguously, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons (H-2/H-6 with H-3/H-5), helping to solidify their assignments within the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbons and the methylene proton signal to the -CH₂Br carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing connectivity across quaternary carbons. Key correlations would be expected from the methylene protons (-CH₂Br) to both alkyne carbons. Furthermore, correlations from the aromatic protons H-2 and H-6 to the nearest alkyne carbon would confirm the attachment of the side chain to the phenyl ring.

These techniques, used in concert, would provide a complete and verified map of the molecule's covalent structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides characteristic "fingerprints" of the functional groups present in a molecule.

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group. Specifically, intense bands for the asymmetric and symmetric stretching vibrations of the NO₂ group are expected around 1520-1530 cm⁻¹ and 1345-1355 cm⁻¹, respectively irjet.netchemicalbook.com. The alkyne C≡C stretch is expected to be a weak to medium band around 2230-2260 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching bands for the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would be a complementary technique. While the nitro group stretches are also visible in Raman, the C≡C triple bond stretch, which may be weak in the IR spectrum due to a small change in dipole moment, often gives a stronger signal in the Raman spectrum irjet.net. This makes the two techniques highly synergistic for confirming the presence of the alkyne functionality.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium
Alkyne C≡C Stretch2260 - 22302260 - 2230Weak (IR), Medium-Strong (Raman)
Aromatic C=C Stretch1600, 1585, 14501600, 1585, 1450Medium-Strong
Asymmetric NO₂ Stretch1530 - 15201530 - 1520Very Strong
Symmetric NO₂ Stretch1355 - 13451355 - 1345Very Strong
C-N Stretch~855~855Medium
C-Br Stretch700 - 600700 - 600Medium-Strong

Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are critical for determining the precise molecular weight and elemental formula of a compound. The molecular formula of this compound is C₉H₆BrNO₂.

The electron ionization (EI) mass spectrum would show a distinct molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum would exhibit two peaks of almost equal intensity for the molecular ion, one at m/z corresponding to the ⁷⁹Br isotopologue and another at [M+2]⁺ corresponding to the ⁸¹Br isotopologue nist.gov.

HRMS would provide an exact mass measurement, allowing for the confirmation of the elemental formula C₉H₆BrNO₂.

Common fragmentation pathways in EI-MS would likely include:

Loss of a bromine radical (•Br): Leading to a prominent fragment ion [M-Br]⁺.

Loss of the nitro group (•NO₂): Resulting in an [M-NO₂]⁺ fragment.

Cleavage of the propargyl chain: Fragmentation could yield a 4-nitrophenylacetylene cation or a bromopropargyl cation.

Loss of nitric oxide (•NO): A common fragmentation for nitroaromatics, leading to an [M-NO]⁺ ion.

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions (If applicable)

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. If a suitable crystal could be grown, this technique would provide the most definitive structural information in the solid state.

An X-ray crystallographic analysis would yield precise data on:

Bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Planarity of the nitrobenzene (B124822) ring and the linearity of the alkyne group.

Intermolecular interactions, such as potential π-π stacking between the aromatic rings, C-H···O hydrogen bonds involving the nitro group, or halogen bonding involving the bromine atom. These interactions govern the crystal packing and influence the material's bulk properties.

Spectroscopic Probes for Investigating Reaction Intermediates and Reaction Pathways

The unique combination of functional groups in this compound makes it a valuable substrate for studying reaction mechanisms. Its chloro-analog, 1-(3-chloroprop-1-ynyl)-4-nitrobenzene, has been used in reactions with various aromatic aldehydes, initiated by the organic reductant tetrakis(dimethylamino)ethylene (TDAE), to synthesize propargylic alcohols researchgate.net.

In such reactions, spectroscopic monitoring is key to understanding the pathway.

NMR Spectroscopy: The disappearance of the methylene singlet (-CH₂Br) and the appearance of new signals corresponding to the alcohol product could be tracked over time to determine reaction kinetics.

FT-IR Spectroscopy: The disappearance of the C-Br bond vibration and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) in the product alcohol would provide clear evidence of the transformation.

UV-Vis Spectroscopy: The nitroaromatic chromophore allows for easy monitoring of the reaction by UV-Vis spectroscopy, as changes in the electronic structure upon reaction would alter the absorption spectrum.

The reactivity of the radical anion of 1-bromo-4-nitrobenzene (B128438) has been shown to be different in ionic liquids compared to conventional solvents rsc.org. This suggests that this compound could also serve as a spectroscopic probe to investigate how different solvent environments influence the stability and reactivity of complex radical intermediates.

Diverse Reactivity and Transformative Chemistry of 1 3 Bromoprop 1 Yn 1 Yl 4 Nitrobenzene

Reactions Involving the Propargyl Bromide Moiety

The propargyl bromide group (-CH₂Br) is a potent electrophilic site, susceptible to a variety of transformations. Its reactivity is central to the utility of 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene as a synthetic intermediate.

The carbon-bromine bond in the propargyl bromide moiety is readily cleaved by nucleophiles. These reactions can proceed through several mechanisms, including Sₙ1, Sₙ2, and Sₙ2', depending on the reaction conditions and the nature of the nucleophile. leah4sci.com

Sₙ2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of configuration if the carbon were chiral. leah4sci.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, reactions with primary amines, thiolates, and azide (B81097) ions typically follow an Sₙ2 pathway to yield the corresponding propargylamines, sulfides, and azides. kcl.ac.uknih.gov The synthesis of propargylamines through the reaction of propargyl halides with amines is a well-established method for creating valuable building blocks for various heterocyclic compounds. researchgate.netuantwerpen.be

Sₙ1 Mechanism: This unimolecular, two-step process involves the initial formation of a propargyl carbocation intermediate, which is then attacked by the nucleophile. leah4sci.com The Sₙ1 pathway is favored by polar protic solvents, which can stabilize the carbocation, and by weaker nucleophiles. The propargyl cation derived from this compound is resonance-stabilized, which can make the Sₙ1 pathway competitive under certain conditions.

Sₙ2' Mechanism: In this pathway, the nucleophile attacks the alkyne carbon atom (the γ-position) instead of the carbon bearing the leaving group (the α-position). This results in a rearrangement of the triple bond and the formation of an allene (B1206475) product. The competition between Sₙ2 and Sₙ2' pathways is a known feature of propargylic systems and is influenced by factors such as the substitution pattern of the alkyne and the nature of the nucleophile.

The table below summarizes common nucleophilic substitution reactions involving the propargyl bromide moiety.

Nucleophile (Nu⁻)Reagent ExampleReaction TypeProduct StructureProduct Class
AmineR₂NHSₙ24-NO₂-Ph-C≡C-CH₂-NR₂Propargylamine
ThiolateRS⁻Sₙ24-NO₂-Ph-C≡C-CH₂-SRPropargyl sulfide
AzideN₃⁻Sₙ24-NO₂-Ph-C≡C-CH₂-N₃Propargyl azide
CyanideCN⁻Sₙ24-NO₂-Ph-C≡C-CH₂-CNAlkynyl nitrile
HydroxideOH⁻Sₙ1/Sₙ24-NO₂-Ph-C≡C-CH₂-OHPropargyl alcohol

While the Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides, the propargyl bromide moiety of this compound can participate in other important transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orglibretexts.orgorganic-chemistry.org

The Negishi coupling reaction forms carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is particularly versatile as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. The propargyl bromide group (an sp³-hybridized carbon) can be effectively coupled with various organozinc reagents, enabling the introduction of alkyl, aryl, or vinyl groups at the propargylic position. This functionalization is a powerful tool for extending the carbon framework and synthesizing more complex molecules. nih.govorganic-chemistry.org

The general scheme for a Negishi coupling of the title compound is shown below:

4-NO₂-Ph-C≡C-CH₂-Br + R-ZnX ---(Pd or Ni catalyst)--> 4-NO₂-Ph-C≡C-CH₂-R + ZnXBr

The table below illustrates potential products from Negishi coupling reactions.

Organozinc Reagent (R-ZnX)R GroupCatalystProduct Structure
CH₃ZnClMethylPd(PPh₃)₄1-(But-1-yn-1-yl)-4-nitrobenzene
PhZnClPhenylPd(dppf)Cl₂1-(4-Phenylbut-1-yn-1-yl)-4-nitrobenzene
(CH₂=CH)ZnBrVinylNi(acac)₂1-(Pent-1-en-4-yn-1-yl)-4-nitrobenzene

The nitroaromatic system in this compound plays a crucial role in its susceptibility to radical reactions. The nitro group is a strong electron acceptor and can readily undergo single electron transfer (SET) to form a stable radical anion. nih.gov This process can be initiated by various means, including chemical reductants, electrochemical methods, or photolysis.

The formation of the nitrobenzene (B124822) radical anion can trigger subsequent reactions involving the propargyl bromide moiety. rsc.org In a process known as a dissociative electron transfer, the acceptance of an electron into the π-system of the nitroarene can lead to the cleavage of the weak C-Br bond, generating a propargyl radical and a bromide ion.

Reaction Sequence:

SET: 4-NO₂-Ph-C≡C-CH₂-Br + e⁻ → [4-NO₂-Ph-C≡C-CH₂-Br]•⁻

Dissociation: [4-NO₂-Ph-C≡C-CH₂-Br]•⁻ → 4-NO₂-Ph-C≡C-CH₂• + Br⁻

The resulting propargyl radical is a reactive intermediate that can participate in various radical processes, such as hydrogen atom abstraction, addition to multiple bonds, or dimerization, leading to a diverse range of products. This SET-initiated reactivity provides a pathway for transformations that are distinct from the ionic pathways discussed previously.

Transformations of the Alkyne Group

The internal alkyne in this compound is activated by the strongly electron-withdrawing 4-nitrophenyl group. This activation makes the triple bond susceptible to various cycloaddition reactions, providing routes to complex cyclic and heterocyclic structures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and broad functional group tolerance. organic-chemistry.orgsigmaaldrich.comalliedacademies.org The classic CuAAC reaction involves the coupling of a terminal alkyne with an organic azide to selectively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org

While this compound possesses an internal alkyne and thus cannot participate directly in the standard CuAAC protocol, it serves as an excellent precursor for substrates used in this reaction. The highly reactive propargyl bromide handle can be easily converted into either an azide or a terminal alkyne, which can then undergo click chemistry.

Route A: Conversion to a Propargyl Azide The compound can first be treated with sodium azide (NaN₃) in an Sₙ2 reaction to replace the bromide with an azide group, forming 1-(3-azidoprop-1-yn-1-yl)-4-nitrobenzene. This new molecule, containing both an azide and an internal alkyne, can then react with various terminal alkynes in a CuAAC reaction to synthesize complex triazole derivatives.

Route B: As a Precursor to Triazoles via Nucleophilic Substitution Alternatively, the propargyl bromide can be reacted with a molecule already containing an azide. More commonly, the bromide is first substituted with an azide to form 1-(3-azidoprop-1-yn-1-yl)-4-nitrobenzene. This intermediate can then react with a wide range of terminal alkynes to produce 1,2,3-triazoles. nih.govmdpi.comfrontiersin.orgnih.gov

The table below illustrates the synthesis of a 1,2,3-triazole derivative starting from this compound.

Step 1: ReagentIntermediate ProductStep 2: Reagent (R-C≡CH)Final Product (1,2,3-Triazole)
Sodium Azide (NaN₃)1-(3-Azidoprop-1-yn-1-yl)-4-nitrobenzenePhenylacetylene (B144264)1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-nitrobenzene
Sodium Azide (NaN₃)1-(3-Azidoprop-1-yn-1-yl)-4-nitrobenzenePropargyl alcohol(1-((4-(4-Nitrophenyl)ethynyl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Sodium Azide (NaN₃)1-(3-Azidoprop-1-yn-1-yl)-4-nitrobenzeneEthynyltrimethylsilane1-((4-(4-Nitrophenyl)ethynyl)methyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

Beyond click chemistry, the activated alkyne of this compound can participate in other pericyclic reactions, most notably the Diels-Alder reaction. thieme-connect.comresearchgate.net

Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, the alkyne acts as a "dienophile," reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the 4-nitrophenyl group significantly lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it a highly reactive dienophile for normal-electron-demand Diels-Alder reactions. This allows for reactions with a wide range of dienes under relatively mild conditions to produce substituted cyclohexadiene derivatives, which are versatile intermediates for further synthesis.

[2+2] Cycloaddition: Alkynes can also undergo [2+2] cycloaddition reactions with alkenes to form cyclobutene (B1205218) rings. These reactions are often photochemically initiated or catalyzed by transition metals. The electronic properties of the 4-nitrophenyl substituent can influence the feasibility and outcome of these cycloadditions.

The table below provides examples of potential cycloaddition reactions.

Reaction TypeReactant Partner (Diene/Alkene)Product Skeleton
Diels-Alder1,3-Butadiene1,4-Cyclohexadiene
Diels-AlderCyclopentadieneBicyclo[2.2.1]hepta-2,5-diene
[2+2] CycloadditionEthylene (photochemical)Cyclobutene

Hydration, Hydroamination, and Halogenation of the Triple Bond

The terminal alkyne in this compound is a key site for a variety of addition reactions.

Hydration: The hydration of the triple bond, typically catalyzed by gold or mercury salts, would yield a methyl ketone. For instance, gold(I)-catalyzed hydration of similar phenylacetylene derivatives in aqueous media has been shown to be highly efficient. uni-wuppertal.de The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form.

Hydroamination: The hydroamination of the alkyne with primary or secondary amines can be achieved using various catalysts, including gold and copper complexes. youtube.comlibretexts.org This reaction can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and reaction conditions, leading to the formation of enamines or imines. nih.govuab.cat For example, NHC-gold(I) complexes have been shown to effectively catalyze the hydroamination of phenylacetylene with anilines, yielding imines as the Markovnikov products. youtube.com

Halogenation: The terminal alkyne can undergo halogenation with reagents like N-halosuccinimides (NXS) to introduce a halogen atom onto the alkyne. For example, the use of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a base like DBU allows for the efficient synthesis of 1-haloalkynes under mild conditions. nih.gov This reaction is valuable for introducing further functionality to the molecule.

ReactionReagents and Conditions (Representative)Product Type
Hydration Au(I) catalyst, H2O/MeOHMethyl ketone
Hydroamination NHC-Au(I) complex, Aniline (B41778), AgSbF6, AcetonitrileImine (Markovnikov)
Halogenation N-Bromosuccinimide (NBS), DBU, Room Temperature1-Bromoalkyne

Reactivity of the Nitrobenzene Core

The nitrobenzene portion of the molecule also possesses distinct reactive sites that can be selectively targeted.

Reduction of the Nitro Group to Amine or Other Nitrogenous Derivatives

The nitro group is readily reduced to an amino group, which is a cornerstone transformation in the synthesis of anilines. A variety of reducing agents can be employed for this purpose, and the choice of reagent is crucial for achieving chemoselectivity, especially in the presence of the reducible alkyne and the reactive propargylic bromide.

Catalytic transfer hydrogenation using formic acid or its salts in the presence of a transition metal catalyst (e.g., palladium, iron) is a mild and effective method for the selective reduction of nitroarenes. umich.eduursinus.eduresearchgate.netresearchgate.netcityu.edu.hk This method is often compatible with other functional groups like alkynes and halides. For instance, a micro-mesoporous iron oxide catalyst with formic acid has been shown to be effective for the transfer hydrogenation of a broad range of nitroarenes with high tolerance for sensitive functional groups. umich.edu Supported gold nanoparticles have also been utilized for the selective reduction of multifunctional aromatic nitro compounds. nih.gov

Reducing System (Representative)Functional Group ToleranceProduct
Micro-mesoporous iron oxide / HCOOHHigh tolerance for sensitive groups4-(3-Bromoprop-1-yn-1-yl)aniline
Au/TiO2 / Et3SiHGood tolerance for other reducible moieties4-(3-Bromoprop-1-yn-1-yl)aniline

Role of the Nitro Group in Aromatic Activation and Substitution

The nitro group significantly influences the reactivity of the benzene (B151609) ring. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. wikipedia.org However, the primary role of the nitro group in this context is the activation of the aromatic ring towards nucleophilic aromatic substitution (SNAr).

Intramolecular Cyclization Reactions Involving the Nitro Group and Alkyne

The proximate arrangement of the nitro group and the alkyne chain in derivatives of this compound opens up possibilities for intramolecular cyclization reactions. For instance, ortho-alkynyl nitroarenes can undergo cyclization to form indole (B1671886) derivatives upon reduction of the nitro group. nih.gov While the nitro group in the target molecule is in the para position, intramolecular cyclizations can still be envisaged, for example, after modification of the propargylic position. Furthermore, 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines have been shown to undergo intramolecular cyclization in triflic acid, highlighting the potential for the nitro group to participate in such reactions under specific conditions. researchgate.net

Cascade and Tandem Reactions Leveraging Multiple Reactive Sites

The presence of multiple reactive centers in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. A prominent example is the tandem Sonogashira coupling followed by cyclization. researchgate.net In a hypothetical scenario, the propargylic bromide could first be substituted by a nucleophile, followed by a Sonogashira coupling at the terminal alkyne, and then an intramolecular cyclization involving the newly introduced functionalities and the nitrobenzene ring. Such sequences allow for the rapid construction of complex molecular architectures from a relatively simple starting material. For instance, tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds has been developed for the synthesis of polysubstituted dihydrofurans. acs.org

Stereoselective Transformations and Asymmetric Synthesis (If applicable to derivatives)

While this compound itself is achiral, its derivatives can be involved in stereoselective transformations. The propargylic position is particularly amenable to asymmetric synthesis. For example, the asymmetric synthesis of propargylamines can be achieved through the reaction of aldehydes with chiral sulfinamides to form N-sulfinylimines, which then react with alkynyl nucleophiles. nih.gov The synthesis of chiral β-keto propargylamines via an enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals has also been reported. nih.gov

Asymmetric Reaction Type (Representative)Chiral Catalyst/AuxiliaryProduct Type
Asymmetric Propargylamine Synthesis Ellman's chiral sulfinamideDiastereomerically pure N-sulfinyl propargylamines
Enantioselective Alkyne Addition Rh-H catalyst / Chiral ligandChiral allylic α-nitroesters
Enantioselective Alkyne Addition to Nitrones Cu-catalyst / Chiral P,N-ligandsChiral propargyl N-hydroxylamines

Computational and Theoretical Investigations of 1 3 Bromoprop 1 Yn 1 Yl 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict a variety of molecular properties with a good balance of accuracy and computational cost. scirp.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org For 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface.

The calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the nitrobenzene (B124822) group, the linearity of the alkyne moiety, and the orientation of the bromopropyl group would be precisely determined. Energetic properties, including the total electronic energy, enthalpy, and Gibbs free energy of the molecule, are also obtained from these calculations. These values are crucial for assessing the molecule's thermodynamic stability.

Table 1: Representative Calculated Geometric Parameters for this compound (Note: The following data is illustrative of typical DFT results and is not from a specific study on this compound.)

ParameterValue
C≡C Bond Length~1.21 Å
C-Br Bond Length~1.95 Å
N-O Bond Length (Nitro)~1.23 Å
C-N Bond Angle (Nitro)~118°
C-C≡C Bond Angle~178°
Dihedral Angle (Ring-Alkyne)~0°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO and localize the LUMO density primarily on the nitrobenzene ring, making it a potential site for nucleophilic attack. researchgate.net The HOMO might be distributed over the alkyne and the benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and more reactive. numberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: The following data is illustrative and not from a specific study on this compound.)

PropertyEnergy (eV)Description
HOMO Energy-7.5Indicates electron-donating ability
LUMO Energy-2.1Indicates electron-accepting ability
HOMO-LUMO Gap5.4Correlates with chemical stability and reactivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. frontiersin.org For a relatively rigid molecule like this compound, MD simulations would be particularly useful for exploring its behavior in a condensed phase, such as in a solvent or in the solid state.

These simulations can reveal the preferred conformations of the molecule by sampling its conformational space over a period of time at a given temperature. Although the core structure is rigid, rotations around single bonds can be analyzed. More importantly, MD simulations can provide detailed insights into intermolecular interactions, such as π-π stacking between the nitrobenzene rings of adjacent molecules or halogen bonding involving the bromine atom. Understanding these non-covalent interactions is crucial for predicting crystal packing, solubility, and bulk material properties. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. Transition State Theory (TST) provides a framework for calculating the rates of elementary reactions by examining the properties of the transition state—the highest energy point along the reaction coordinate. nih.govacmm.nl

For this compound, a key transformation of interest would be nucleophilic substitution at the carbon atom bearing the bromine atom. Using DFT methods, the entire reaction pathway can be modeled. This involves locating the geometries of the reactants, the transition state (TS), and the products. acmm.nl

The calculation provides the energy of each of these species, allowing for the construction of a reaction energy profile. The height of the energy barrier from the reactants to the transition state is the activation energy (or activation barrier), which is the primary determinant of the reaction rate. researchgate.netchemrxiv.org A lower activation barrier corresponds to a faster reaction. For example, the activation barrier for the displacement of the bromide by a nucleophile like an azide (B81097) or a thiol could be calculated to predict the feasibility and kinetics of such reactions.

Table 3: Representative Energy Profile Data for a Nucleophilic Substitution Reaction (Note: The following data is illustrative for a hypothetical SN2 reaction and is not from a specific study on this compound.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+22.5
Products-15.0
Activation Barrier 22.5

Modeling Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects. mdpi.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk electrostatic effects.

For a reaction involving this compound, re-calculating the energy profile with an implicit solvent model would show how the energies of the reactants, transition state, and products are stabilized or destabilized by the solvent. Polar solvents would be expected to stabilize charged species and polar transition states, potentially lowering the activation barrier and accelerating the reaction compared to the gas phase or a nonpolar solvent. mdpi.com This allows for a more realistic prediction of reaction outcomes under specific experimental conditions.

In silico Design of Novel Derivatives with Predicted Reactivity or Selectivity

Computational chemistry and molecular modeling serve as powerful tools in the rational design of novel molecules with tailored properties. In the context of this compound, in silico methods can be employed to design new derivatives with potentially enhanced reactivity for specific synthetic applications or improved selectivity in chemical transformations. These theoretical investigations allow for the screening of virtual compounds and the prediction of their chemical behavior, thus guiding synthetic efforts toward the most promising candidates.

The design of novel derivatives of this compound can be approached by modifying key structural features of the molecule. The two primary sites for modification are the nitro-substituted phenyl ring and the propargyl bromide moiety. Computational studies can predict how substitutions on the aromatic ring or changes to the propargyl group will influence the electronic structure, and consequently, the reactivity and selectivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, are valuable in predicting the properties of new derivatives based on their structural descriptors. researchgate.netdergipark.org.trdergipark.org.tr While often used for predicting biological activity or toxicity, QSAR can also be adapted to model chemical reactivity. researchgate.netdergipark.org.trdergipark.org.tr By establishing a correlation between molecular descriptors (such as electronic properties, steric factors, and hydrophobicity) and a specific reactive property for a series of known compounds, the reactivity of newly designed, virtual derivatives can be predicted.

For derivatives of this compound, in silico design could focus on introducing various substituents to the benzene ring to modulate the reactivity of the alkyne or the propargyl bromide. The table below illustrates a hypothetical set of designed derivatives and the types of computational data that could be generated to predict their reactivity.

DerivativeSubstituent (X)Position of XPredicted PropertyComputational MethodPredicted Outcome
1-OCH3ortho to alkyneHOMO-LUMO GapDFTDecreased gap, increased reactivity
2-CNmeta to alkyneMulliken Charge on Cα of alkyneDFTIncreased positive charge, enhanced susceptibility to nucleophiles
3-Fortho to nitroElectrostatic Potential MapDFTAltered regioselectivity in addition reactions
4-NH2para to alkyneGlobal Electrophilicity IndexConceptual DFTDecreased electrophilicity, reduced reactivity towards nucleophiles

Another area of in silico design could involve modifying the propargyl moiety itself. While the parent compound is a propargyl bromide, theoretical studies could explore the effect of replacing the bromine with other leaving groups or introducing substituents on the methylene (B1212753) carbon. The following table presents a hypothetical exploration of such modifications.

DerivativeModificationPredicted PropertyComputational MethodPredicted Outcome
5Replacement of Br with IC-Leaving Group Bond Dissociation EnergyDFTLower BDE, increased rate of nucleophilic substitution
6Replacement of Br with OTsLUMO EnergyDFTLower LUMO, enhanced reactivity as an electrophile
7Methyl substitution on the propargylic carbonSteric Hindrance around Reactive CenterMolecular MechanicsIncreased steric bulk, potential for enhanced stereoselectivity in subsequent reactions

Ultimately, the goal of these computational and theoretical investigations is to generate a focused library of novel this compound derivatives with high potential for desired reactivity or selectivity. This in silico screening process can significantly reduce the experimental effort required by prioritizing the synthesis of compounds that are most likely to exhibit the targeted chemical properties.

Synthesis and Exploration of Derivatives and Analogues of 1 3 Bromoprop 1 Yn 1 Yl 4 Nitrobenzene

Modification of the Aryl Ring: Impact of Substituent Effects on Chemical Behavior

Substituent effects are broadly categorized as inductive effects and resonance (or mesomeric) effects. rsc.org

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups are considered activating. libretexts.orglumenlearning.com They donate electron density to the aromatic ring, primarily through a resonance effect, which can increase the nucleophilicity of the ring and stabilize the carbocation intermediate formed during electrophilic substitution. lumenlearning.com In the context of the nitrobenzene (B124822) derivative, adding an EDG would make the ring less electron-poor, potentially influencing the reduction potential of the nitro group and the reactivity of the alkynyl moiety.

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), formyl (-CHO), and trifluoromethyl (-CF₃) are deactivating groups. iiste.orgresearchgate.net They pull electron density away from the ring through inductive and/or resonance effects, further decreasing its reactivity towards electrophiles. libretexts.org The presence of a second EWG in addition to the nitro group significantly lowers the electron density of the ring, which can facilitate nucleophilic aromatic substitution and make the reduction of the nitro group easier. iiste.org

The interplay of these substituent effects dictates the regioselectivity and rate of chemical reactions involving the aryl ring. For instance, in electrophilic substitution reactions, activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org

Table 1: Impact of Aryl Substituents on the Chemical Properties of Nitrobenzene Derivatives
Substituent (X)ClassificationElectronic EffectImpact on Ring Reactivity (vs. H)Expected Influence on 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene Scaffold
-NH₂, -OH, -OCH₃Activating+R >> -I (π-donor)Increases rate of electrophilic substitution. lumenlearning.comIncreases electron density on the ring, potentially hindering nucleophilic attack and making nitro group reduction more difficult.
-CH₃, -AlkylActivating+I (σ-donor)Slightly increases rate of electrophilic substitution. lumenlearning.comModestly increases ring electron density.
-F, -Cl, -Br, -IDeactivating-I > +R (σ-acceptor > π-donor)Decreases rate of electrophilic substitution but directs ortho/para. libretexts.orgInductive withdrawal deactivates the ring, but resonance can influence reactivity at specific sites.
-CHO, -CN, -CF₃Deactivating-I, -R (σ- and π-acceptor)Strongly decreases rate of electrophilic substitution. researchgate.netFurther reduces ring electron density, facilitating nitro group reduction and potentially nucleophilic aromatic substitution. iiste.org

Variation of the Alkynyl Halide Moiety and Linker Length

The propargyl bromide moiety is a key functional handle for derivatization, most notably through cross-coupling reactions. Modifications to this part of the molecule, including changing the halide or altering the carbon chain length, provide a powerful means to tune reactivity and steric properties.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne chemistry. wikipedia.orgorganic-chemistry.orglibretexts.org While the standard Sonogashira reaction involves coupling a terminal alkyne with an aryl halide, the this compound scaffold is primed for an "inverse" Sonogashira-type reaction, where the alkynyl halide couples with a suitable nucleophile or organometallic reagent. nih.gov The choice of halogen on the alkynyl moiety is critical, as it directly impacts the C-X bond strength and, consequently, the reaction conditions required for oxidative addition to the palladium catalyst. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl, making alkynyl iodides more reactive than the corresponding bromides, which in turn are more reactive than chlorides. nih.gov This allows for selective reactions and optimization of coupling protocols.

Altering the length of the carbon linker between the aryl group and the terminal halide changes the spatial relationship between these two functional ends of the molecule. Increasing the linker length can reduce steric hindrance at the reaction center and introduce greater flexibility into the final product, which can be crucial in the synthesis of macrocycles or complex architectures where specific geometries are required.

Table 2: Variations of the Alkynyl Halide and Linker Moiety
Structural VariationExample MoietyKey FeaturesPrimary Synthetic Application
Alkynyl Halide -C≡C-CH₂-IMore reactive C-X bond compared to bromide.Milder reaction conditions in cross-coupling reactions. nih.gov
-C≡C-CH₂-BrStandard, commercially available reagent with balanced reactivity and stability.General purpose Sonogashira-type couplings and nucleophilic substitutions.
-C≡C-CH₂-ClLess reactive C-X bond, requires more forcing conditions.Used when higher stability is needed or for selective reactions in the presence of more labile halides.
Linker Length -C≡C-(CH₂)₂-XIncreased distance between aryl ring and halide.Synthesis of analogues with greater flexibility; study of distance-dependent electronic effects.
-C≡C-(CH₂)₃-XFurther increased flexibility and separation of functional groups.Construction of long-chain polymers or large macrocyclic structures.

Introduction of Heterocyclic Cores and Fused Ring Systems

The carbon-carbon triple bond in this compound is a versatile precursor for the synthesis of a wide range of heterocyclic and fused-ring systems. Its inherent reactivity allows it to participate in various cyclization and cycloaddition reactions, leading to the formation of complex molecular scaffolds.

One powerful strategy is the use of cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. For instance, alkynyl groups can participate in Brønsted acid-catalyzed carbocyclization cascades. rsc.orgrsc.orgresearchgate.net In a typical sequence, the alkyne is activated towards nucleophilic attack, initiating an intramolecular cyclization that can be terminated by an arene, leading to the formation of fused polycyclic systems. rsc.orgresearchgate.net Similarly, 1,5-enyne systems derived from the parent compound can undergo acid-mediated cascade cyclizations to construct benzofluorenone scaffolds. acs.org

Another approach involves metal-catalyzed transformations. Rhodium-catalyzed intramolecular transannulation of alkynyl triazoles, which can be synthesized from the alkynyl moiety, provides efficient access to 5,5-fused pyrrole (B145914) systems. nih.govnih.gov This reaction proceeds through a proposed rhodium carbene-alkyne metathesis mechanism. nih.gov Furthermore, domino Sonogashira coupling followed by intramolecular cyclization can yield substituted benzo[b]furans. organic-chemistry.org These methods highlight the utility of the alkyne as a linchpin for constructing diverse and medicinally relevant heterocyclic cores.

Table 3: Synthesis of Heterocyclic and Fused Ring Systems from Alkynyl Precursors
Reaction TypePrecursor RequirementResulting Ring SystemReference Principle
Alkynyl Prins CarbocyclizationAlkynyl alcohol/sulfonamide and an aldehydeLinear-fused heterotricycles (e.g., containing piperidine (B6355638) or oxazepane rings)Brønsted acid-catalyzed cascade involving an oxocarbenium/iminium ion. rsc.orgrsc.org
Rhodium-Catalyzed TransannulationAlkynyl N-sulfonyltriazoleFused pyrroles and spiro systemsIntramolecular reaction involving a rhodium-carbene intermediate. nih.govnih.gov
Acid-Mediated Cascade Cyclization1,5-Enyne systemBenzofluorenones, polysubstituted naphthalenesπ-activation of the alkyne by protonation, followed by regioselective ring formation. acs.org
Domino Sonogashira/Carbanion-yne CyclizationAryl bromide with an oxygen-linked side chain and a terminal alkyne2,3-Disubstituted benzo[b]furansPalladium-catalyzed coupling followed by an intramolecular 5-exo-dig cyclization. organic-chemistry.org

Design and Synthesis of Advanced Functionalized Building Blocks for Complex Molecular Architectures

The strategic functionalization of this compound transforms it from a simple organic halide into an advanced building block suitable for constructing sophisticated molecular architectures like macrocycles, polymers, and other shape-persistent structures. rsc.orgresearchgate.netlifechemicals.com Its multiple addressable functional groups—the aryl ring, nitro group, alkyne, and bromide—allow for orthogonal chemical modifications, enabling the synthesis of highly tailored molecular components. carloerbareagents.com

The terminal propargyl bromide can be readily converted into other functionalities. For example, substitution with sodium azide (B81097) yields a terminal azide, a key component for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The alkyne itself is a rigid and linear linker, making it ideal for use in dynamic covalent chemistry via alkyne metathesis to form ethynylene-linked macrocycles and molecular cages. rsc.orgresearchgate.net

Simultaneously, the nitro group can be chemically transformed. Its reduction to an amine (-NH₂) provides a nucleophilic site for amide bond formation, imine condensation, or further derivatization. This amine can also alter the electronic properties of the aryl ring, turning it into an electron-donating system. The ability to perform sequential and selective reactions on these different sites makes this scaffold a powerful tool for creating multifunctional building blocks designed for specific applications in materials science and medicinal chemistry. nih.govnbinno.com

Table 4: Functionalization of the Scaffold to Create Advanced Building Blocks
Target MoietyReactionResulting FunctionalityApplication as Building Block
Propargyl BromideSubstitution with NaN₃Propargyl AzideParticipant in "click chemistry" for bioconjugation or polymer synthesis.
Nitro GroupReduction (e.g., with SnCl₂ or H₂/Pd)Aniline (B41778) DerivativeIntroduction of a nucleophilic site; precursor for dyes and pharmaceuticals.
AlkyneSonogashira CouplingInternal AlkyneCreation of conjugated systems for organic electronics. organic-chemistry.org
AlkyneAlkyne MetathesisEthynylene LinkageFormation of shape-persistent macrocycles and molecular cages. rsc.orgresearchgate.net
Aryl RingElectrophilic/Nucleophilic SubstitutionPolysubstituted Aryl CoreFine-tuning of electronic and steric properties for host-guest chemistry or materials science.

Prodrug and Pro-fluorophore Strategies (Focus on chemical design and activation mechanism)

The 4-nitrobenzyl group is a well-established trigger in the design of stimuli-responsive chemical systems, particularly prodrugs and pro-fluorophores that are activated by a reductive environment. wwu.edu

Prodrug Design and Activation: Many solid tumors contain regions of low oxygen concentration, known as hypoxia. wwu.edu This environment is characterized by the upregulation of reductase enzymes that are capable of reducing nitroaromatic compounds. nih.govnih.gov This biological feature is exploited in hypoxia-activated prodrugs. The 4-nitrobenzyl moiety serves as a hypoxia-sensitive trigger. nih.govencyclopedia.pub

The activation mechanism relies on the dramatic change in electronic properties upon reduction of the nitro group. wwu.edu The strongly electron-withdrawing nitro group (-NO₂) is reduced in a stepwise manner, typically to a nitroso (-NO), hydroxylamine (B1172632) (-NHOH), and finally an amine (-NH₂) species. nih.gov The formation of the electron-donating hydroxylamine or amine group initiates a rapid electronic cascade, often leading to a 1,6-elimination or fragmentation of the linker connecting the trigger to a cytotoxic agent, thereby releasing the active drug specifically in the hypoxic tumor microenvironment. encyclopedia.pubresearchgate.net This strategy enhances the selectivity of cancer therapies by minimizing drug release in healthy, well-oxygenated tissues.

Pro-fluorophore Design and Activation: The same nitroaromatic core can be used to design "pro-fluorophores," which are molecules that are initially non-fluorescent but can be activated to emit light in response to a specific stimulus. Nitrobenzene and its derivatives are effective fluorescence quenchers, often operating through a mechanism of photoinduced electron transfer (PET). researchgate.net

In a typical pro-fluorophore design, a fluorescent dye (fluorophore) is covalently linked to the 1-(4-nitrophenyl)alkyne scaffold. In this "off" state, the excited state of the fluorophore is quenched by the electron-deficient nitroaromatic moiety, which accepts an electron from the excited fluorophore, preventing it from relaxing via photon emission. When the nitro group is reduced (for example, by the same reductase enzymes found in hypoxic conditions), its electron-accepting ability is eliminated. The resulting hydroxylamine or aniline derivative is no longer an efficient quencher. This stops the PET process, "turning on" the fluorescence of the dye. researchgate.net Such probes are valuable tools for imaging hypoxic regions in biological systems.

Table 5: Design and Activation of Nitroaromatic-Based Prodrugs and Pro-fluorophores
StrategyChemical Design PrincipleInactive State ("Off")Activation TriggerActivation MechanismActive State ("On")
Prodrug A cytotoxic drug is linked to the 4-nitrobenzyl trigger via a self-immolative linker.Drug is covalently attached and inactive.Enzymatic reduction in a hypoxic environment. wwu.edunih.govReduction of -NO₂ to -NHOH or -NH₂ initiates electronic cascade and linker fragmentation. encyclopedia.pubresearchgate.netActive cytotoxic drug is released.
Pro-fluorophore A fluorophore is linked to the 4-nitrophenyl quencher.Fluorescence is quenched by the nitro group via Photoinduced Electron Transfer (PET). researchgate.netChemical or enzymatic reduction of the nitro group.Reduction of -NO₂ eliminates its electron-accepting ability, thus inhibiting the PET quenching pathway.Fluorescence is restored.

Advanced Research Applications and Methodologies Utilizing the 1 3 Bromoprop 1 Yn 1 Yl 4 Nitrobenzene Scaffold

Pre-clinical Research in Chemical Biology and Medicinal Chemistry (Focus on Molecular Mechanisms)

The inherent reactivity and specific electronic properties of the 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene scaffold make it a molecule of significant interest for designing and synthesizing novel bioactive compounds. Its functional groups offer multiple avenues for interaction with biological macromolecules, enabling the investigation of complex biological processes at the molecular level.

Investigation of Enzyme Inhibition and Receptor Binding Mechanisms

While direct studies on this compound are not extensively documented in publicly available literature, the functionalities within the molecule suggest a strong potential for interaction with enzymes and receptors. The propargyl group is a known pharmacophore that can act as a covalent modifier of enzyme active sites. For instance, propargyl derivatives have been investigated as inhibitors for various enzymes.

Research on structurally related (prop-2-ynyloxy)benzene derivatives has demonstrated significant enzyme inhibitory activity. For example, certain derivatives have shown potent urease inhibition. nih.govplos.org The mechanism of inhibition often involves the alkyne moiety, which can covalently bind to key residues within the enzyme's active site. The nitro group in the this compound scaffold can further influence binding through its strong electron-withdrawing nature, potentially enhancing interactions with electron-rich pockets in a receptor or enzyme. nih.gov

The table below summarizes the urease inhibition data for some (prop-2-ynyloxy)benzene derivatives, illustrating the potential for this class of compounds.

Compound% Inhibition (at 100 µg/mL)IC₅₀ (µg/mL)
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene82.00 ± 0.0960.2
Compound 8a55.65 ± 0.23990.7
Compound 8b50.83 ± 0.26598.2
Compound 9a56.5 ± 0.23489.6
Compound 9b51.5 ± 0.2691.7

Data sourced from studies on related propargyl derivatives, highlighting the potential activity of the scaffold. plos.org

Exploration of Biological Activity in Cellular Models and Target Identification (excluding clinical data)

The biological activity of nitro-containing compounds is well-documented, with many exhibiting antimicrobial and cytotoxic effects. nih.gov The nitro group can undergo metabolic reduction in cellular environments to form reactive nitroso and nitro anion radical species. These reactive intermediates can induce cellular damage by covalently modifying DNA and proteins, leading to cell death. nih.gov This mechanism is the basis for the antimicrobial activity of several commercial drugs. nih.gov

The this compound scaffold, possessing both a nitro group and a reactive propargyl bromide, could therefore be explored for its potential as an antiproliferative or antimicrobial agent. The propargyl moiety itself can contribute to cytotoxicity. researchgate.net In cellular models, this compound could be used to identify novel biological targets through activity-based protein profiling, where the reactive propargyl group covalently labels its binding partners, allowing for their subsequent identification and characterization.

Development of Molecular Probes for Biological Systems (e.g., bioorthogonal labeling, imaging agents)

The terminal alkyne functionality in the this compound scaffold makes it an ideal candidate for use in "click chemistry," a set of biocompatible reactions that are highly efficient and specific. nih.govmt.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be used to attach this scaffold to biomolecules tagged with an azide (B81097) group. mdpi.com

This capability allows for the development of molecular probes for various applications:

Bioorthogonal Labeling: The compound can be used to label and track biomolecules in living systems without interfering with native biological processes.

Imaging Agents: By attaching a fluorescent dye or an imaging agent to the scaffold via click chemistry, the resulting conjugate can be used to visualize the localization and dynamics of specific targets within cells or tissues. The inherent fluorescence of some nitroaromatic compounds could also be exploited. mdpi.com

The brominated nature of the compound could also be leveraged for detection in mass spectrometry-based applications, providing a distinct isotopic signature. nih.gov

Applications in Materials Science and Functional Materials Development

The unique combination of a polymerizable alkyne and a functionalizable aromatic ring makes this compound a valuable building block in materials science for the creation of novel polymers and functional materials with tailored properties.

Monomer for Polymer Synthesis and Macromolecular Engineering

Substituted phenylacetylenes are known to undergo polymerization to form conjugated polymers with interesting optical and electronic properties. mdpi.comresearchgate.netwikipedia.org The alkyne group in this compound can participate in polymerization reactions, potentially catalyzed by transition metals like rhodium or palladium, to yield poly(phenylacetylene) derivatives. mdpi.comuh.edu

The presence of the nitro group can influence the polymerization process and the properties of the resulting polymer. For instance, nitrobenzene (B124822) has been used as an inhibitor to control the molecular weight of polymers. researchgate.net The propargyl bromide moiety offers a handle for post-polymerization modification via nucleophilic substitution or, more versatilely, through click chemistry after conversion to an azide. This allows for the synthesis of well-defined complex polymer architectures such as star polymers and block copolymers. ugent.be

Polymerization ApproachPotential Outcome
Transition Metal-Catalyzed PolymerizationSynthesis of substituted poly(phenylacetylene)s.
"Click" Chemistry Post-Polymerization ModificationCreation of functional polymers with tailored side chains and complex architectures.

Building Blocks for Optoelectronic Materials and Organic Semiconductors

Polymers containing nitroaromatic groups have been investigated for their potential in optoelectronic applications. The strong electron-accepting nature of the nitro group can be utilized to create materials with charge-transfer properties, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comdtic.mil

Polymers derived from this compound could exhibit interesting optoelectronic properties. The conjugated backbone of a poly(phenylacetylene) derivative would facilitate charge transport, while the nitro groups would act as electron-accepting pendants. This combination could lead to the development of n-type organic semiconductor materials, which are crucial for the fabrication of efficient organic electronic devices. tue.nl The ability to functionalize the polymer via the propargyl bromide group further expands the possibilities for tuning the material's electronic and optical properties. dtic.mil

Catalysis and Organocatalysis Research

The reactivity of its distinct functional groups makes this compound a versatile component in the field of catalysis, both as a substrate for new transformations and as a precursor for designing specialized ligands.

The propargyl bromide moiety is a highly reactive electrophile that readily participates in a variety of catalytic substitution reactions. rsc.org Diverse catalytic systems involving Lewis acids, transition metals, and Brønsted acids have been developed to facilitate the substitution of the bromide with a wide range of nucleophiles. rsc.org This reactivity allows for the facile introduction of the 4-nitrophenylpropargyl unit onto other molecular scaffolds.

Recent advancements in catalysis have demonstrated the utility of propargyl bromides in more complex transformations. For instance, they are effective reagents in the photoredox propargylation of aldehydes, a process often catalyzed by titanium complexes in conjunction with an organic dye photocatalyst. nih.gov Similarly, copper-catalyzed, manganese-mediated propargylation and allenylation of aldehydes with propargyl bromides provides a highly chemoselective route to propargyl or allenyl alcohols, which are valuable synthetic intermediates. researchgate.net

The nitrobenzene portion of the molecule also offers a handle for catalytic modification. The nitro group can undergo catalytic reduction to an amine, or participate in more complex reactions such as reductive carbonylation to form carbamates, a transformation catalyzed by palladium complexes. nih.gov

Table 2: Representative Catalytic Transformations Involving the Scaffold's Moieties
Reaction TypeReactive MoietyTypical CatalystProduct TypeReference
Propargylic SubstitutionPropargyl BromideLewis Acids (e.g., BF₃·Et₂O), Transition Metals (e.g., Ni, Ru)Substituted alkynes rsc.org
Propargylation of AldehydesPropargyl Bromide[Cp₂TiCl₂] / Organic Dye (Photoredox)Homopropargyl alcohols nih.gov
Propargylation of AldehydesPropargyl BromideCu-catalyzed, Mn-mediatedHomopropargyl alcohols / Allenyl alcohols researchgate.net
Reductive CarbonylationNitrobenzenePalladium ComplexesN-phenylcarbamates nih.gov

Phosphine (B1218219) ligands are central to the success of many transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling. scispace.com The development of new ligands with tailored steric and electronic properties is a continuous goal in catalysis research. This compound serves as an excellent starting material for the synthesis of novel phosphine ligands.

The most direct approach involves the nucleophilic substitution of the bromide with a phosphide (B1233454) reagent, such as lithium diphenylphosphide (LiPPh₂) or a related diarylphosphide. organic-chemistry.orgresearchgate.net This reaction creates a C-P bond, yielding a propargylic phosphine ligand. The resulting ligand architecture combines several desirable features: the rigid alkyne linker maintains a defined geometry and distance between the phosphorus atom and the phenyl ring, while the electron-withdrawing nitro group significantly influences the electronic properties of the phosphorus center. These electronic effects can be further tuned by chemically modifying the nitro group. Such ligands could find application in a range of catalytic processes, including Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. scispace.com

Chemical Sensing and Chemoresponsive Systems Research

The unique electronic and structural characteristics of the this compound scaffold make it a promising platform for the design of chemical sensors.

Fluorescence-based sensing is a powerful analytical technique due to its high sensitivity and potential for real-time detection. nih.gov The design of fluorescent sensors often involves covalently linking a fluorophore (the signaling unit) to a receptor (the analyte-binding unit). The this compound molecule can be incorporated into such systems in several ways.

The propargyl bromide group provides a convenient anchor point for attaching a fluorophore via a simple nucleophilic substitution reaction. plos.org This allows for the straightforward synthesis of a sensor where a known fluorophore is connected to a receptor unit designed to bind a specific analyte.

More strategically, the 4-nitrophenyl moiety itself can play a direct role in the sensing mechanism. Nitroaromatic compounds are highly electron-deficient and are well-known quenchers of fluorescence. researchgate.netrsc.org This property is often exploited in sensors for detecting other nitroaromatic explosives, such as 2,4,6-trinitrophenol (TNP). researchgate.netresearchgate.net A sensor could be designed where a fluorophore is attached to a receptor via the propargyl linker. Upon binding of an analyte, a conformational change could bring the fluorophore into proximity with the 4-nitrophenyl group, leading to quenching of the fluorescence signal via photoinduced electron transfer (PET). Conversely, a system could be designed where the fluorescence is initially quenched and is "turned on" upon analyte binding.

Table 3: Components of a Hypothetical Fluorescent Sensor Based on the Scaffold
Sensor ComponentProvided by ScaffoldFunctionExample
Signaling Unit4-Nitrophenyl groupActs as a fluorescence quencher via PETQuenches an attached fluorophore (e.g., pyrene)
LinkerPropargyl alkyneProvides a rigid spacer and attachment pointConnects a fluorophore to a receptor
Reactive HandleBromideAllows for covalent attachment of other moietiesReaction with an amine- or alcohol-containing fluorophore
Analyte Receptor(To be attached)Binds the target analyte selectivelyA crown ether for metal ions or a cavity for nitroaromatics researchgate.net

Future Research Directions and Emerging Challenges in the Study of 1 3 Bromoprop 1 Yn 1 Yl 4 Nitrobenzene

Development of More Efficient and Atom-Economical Synthetic Pathways

The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. For a molecule like 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene, which is likely synthesized through multi-step processes, the development of efficient and atom-economical pathways is a critical area for future research.

Current synthetic strategies for similar aryl alkynes often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. While effective, these methods can suffer from drawbacks including the use of expensive and toxic catalysts, the generation of stoichiometric byproducts, and the need for stringent reaction conditions. Future research will likely focus on addressing these limitations.

One promising avenue is the development of greener synthetic routes. This could involve the use of more environmentally benign solvents, or even solvent-free reaction conditions. For instance, high-speed ball milling has been shown to be effective for Sonogashira coupling reactions, eliminating the need for bulk solvents. rsc.org Another approach is to explore alternative catalytic systems that are more sustainable. This might include using earth-abundant metal catalysts or developing metal-free reaction pathways.

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, will be a key metric for new synthetic methods. nih.gov Reactions that proceed via addition or isomerization are inherently more atom-economical than substitution or elimination reactions. Therefore, exploring catalytic redox isomerization of propargyl alcohols or similar strategies could lead to more efficient syntheses of functionalized alkynes. nih.gov

ParameterCurrent ApproachesFuture Directions
Catalyst Homogeneous palladium catalystsHeterogeneous, recyclable catalysts; Earth-abundant metal catalysts; Metal-free systems
Solvent Organic solvents (e.g., THF, DMF)Greener solvents (e.g., water, ionic liquids); Solvent-free conditions (e.g., ball milling)
Atom Economy Often moderate due to byproductsMaximizing atom economy through addition and isomerization reactions
Energy Input Conventional heatingMicrowave-assisted synthesis; Mechanochemistry

Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique combination of a nitroaromatic ring and a propargyl bromide moiety in this compound suggests a rich and largely unexplored reactivity profile. The electron-deficient nature of the alkyne, influenced by the nitro group, makes it a prime candidate for a variety of chemical transformations.

Future research will undoubtedly focus on exploring the cycloaddition reactivity of this compound. ucla.edu As an electron-deficient alkyne, it is expected to readily participate in [3+2] cycloaddition reactions with a variety of dipoles, providing access to a diverse range of five-membered heterocyclic compounds. ucla.edu The Diels-Alder reaction, a [4+2] cycloaddition, is another area of interest, where the compound could act as a dienophile. ucla.edu

Beyond cycloadditions, the propargyl bromide unit offers a handle for a multitude of other transformations. Nucleophilic substitution reactions are a straightforward possibility, allowing for the introduction of a wide range of functional groups. However, more intriguing are the possibilities for transition-metal-catalyzed reactions that could lead to novel molecular architectures. For instance, photocatalytic activation of the alkyne or the C-Br bond could open up new reaction pathways that are not accessible under thermal conditions. rsc.org The interplay between the nitro group's electronic influence and the reactivity of the propargyl bromide could lead to unprecedented chemical transformations, a key area for future discovery.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of potentially hazardous or unstable compounds, such as those containing nitro groups or reactive halides, can be significantly improved through the use of flow chemistry. vapourtec.comeuropa.eueuropa.eu This technology offers superior control over reaction parameters like temperature and mixing, which is crucial for exothermic reactions often associated with nitrations. vapourtec.comeuropa.eueuropa.eu For this compound, which can be considered an energetic material precursor, flow chemistry provides a safer and more reproducible synthetic alternative to traditional batch processes. vapourtec.comeuropa.eueuropa.eu

Future research will likely involve the development of continuous flow protocols for the synthesis of this compound. This will not only enhance safety but also facilitate scalability. The integration of in-line purification and analysis techniques within a flow system can lead to a fully automated process, from starting materials to the final, purified product.

Automated synthesis platforms are another emerging area that holds great promise. nih.govresearchgate.net These systems can perform numerous reactions in parallel, allowing for rapid optimization of reaction conditions and the exploration of a wide range of substrates. However, a significant challenge in automating the synthesis of reactive intermediates like propargyl bromides is their potential instability. nih.govresearchgate.net Overcoming this challenge through the development of robust automated systems will be a key focus of future research.

TechnologyAdvantages for this compound
Flow Chemistry Enhanced safety for handling energetic materials, improved heat and mass transfer, precise control over reaction parameters, scalability. vapourtec.comeuropa.eueuropa.eu
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies, increased reproducibility. nih.govresearchgate.net

Advanced Theoretical Prediction and Experimental Validation of New Functional Properties

The "push-pull" electronic structure of this compound, with its electron-donating alkyne and electron-withdrawing nitro group, suggests that it may possess interesting functional properties, particularly in the realm of nonlinear optics (NLO). metu.edu.trmetu.edu.trnih.gov Computational chemistry, especially Density Functional Theory (DFT), is a powerful tool for predicting such properties. mdpi.comresearchgate.netresearchgate.net

Future research will heavily rely on DFT calculations to predict the electronic and optical properties of this molecule. mdpi.comresearchgate.netresearchgate.net These theoretical studies can guide the synthesis of derivatives with enhanced NLO properties by suggesting modifications to the molecular structure. For example, the introduction of different substituents on the phenyl ring or modification of the propargyl unit could be explored computationally to maximize the first hyperpolarizability (a measure of NLO activity). metu.edu.trmetu.edu.trnih.gov

A crucial aspect of this research will be the experimental validation of the theoretical predictions. This involves synthesizing the predicted high-performing molecules and characterizing their NLO properties using techniques like the electric-field induced second harmonic generation (EFISH) method. nih.gov The synergy between theoretical prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives as functional materials. rsc.org

Bridging Fundamental Chemical Insights with Applied Research Demands

A significant challenge and opportunity in the study of this compound lies in bridging the gap between fundamental chemical understanding and the demands of applied research. While understanding the synthesis and reactivity of this molecule is a fundamental pursuit, its true value will be realized through its application in functional materials and technologies.

The predicted NLO properties of this compound make it a candidate for applications in optoelectronics. researchgate.netresearchgate.net For instance, it could be incorporated into polymers or other materials to create devices with applications in optical data storage, signal processing, and telecommunications. Future research should focus on developing methods to integrate this molecule into larger systems while retaining or even enhancing its functional properties.

Furthermore, the reactive propargyl bromide handle allows for the covalent attachment of this molecule to surfaces or into polymer backbones. This opens up possibilities for creating functionalized nanomaterials with tailored optical and electronic properties. researchgate.net The synergy between computational materials science and experimental research will be essential in designing and fabricating these advanced materials. routledge.com

Q & A

Q. Basic Characterization :

  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths and angles, confirming the propargyl-bromo and nitro group orientations. Data refinement requires high-resolution (<1.0 Å) datasets .
  • NMR : ¹H NMR shows distinct peaks for the aromatic protons (δ 8.2–8.4 ppm, para-nitro) and the propargyl CH (δ 3.1 ppm). ¹³C NMR confirms sp-hybridized carbons (δ 70–90 ppm) .

Q. Advanced Analysis :

  • DFT Calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian09) to validate electronic effects of the nitro group on alkyne reactivity .

What are the dominant reaction pathways for this compound in substitution and addition reactions?

Q. Basic Reactivity :

  • Nucleophilic Substitution : The propargyl bromide undergoes SN2 reactions with amines (e.g., pyrrolidine) to form alkynyl amines. Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields triazole derivatives, useful in bioconjugation .

Q. Advanced Mechanistic Studies :

  • Electrophilic Addition : The electron-withdrawing nitro group polarizes the alkyne, facilitating electrophilic attacks (e.g., bromine addition to form dibromoalkenes). Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on electrophile concentration .

How does the nitro group influence the electronic properties and stability of this compound?

Q. Basic Electronic Effects :

  • The nitro group withdraws electrons via resonance, reducing electron density at the propargyl carbon and increasing susceptibility to nucleophilic attack. Cyclic voltammetry shows a reduction peak at −1.2 V (vs. Ag/AgCl) for the nitro group .

Q. Advanced Computational Insights :

  • DFT simulations (B3LYP/6-311+G**) demonstrate a 20% decrease in HOMO-LUMO gap compared to non-nitro analogs, enhancing electrophilicity. Charge distribution maps highlight localized positive charge at the propargyl terminus .

What challenges arise in purifying this compound, and how can they be mitigated?

Q. Basic Purification :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate unreacted 4-nitroiodobenzene. Monitor fractions via TLC (Rf ~0.5 in hexane) .
  • Recrystallization : Ethanol/water mixtures (7:3) yield needle-like crystals. Purity >95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Advanced Techniques :

  • Prep-HPLC with Chiral Columns : Resolves enantiomers if asymmetric synthesis is attempted. Methanol/isopropanol gradients improve peak resolution .

How is this compound utilized in multicomponent reactions or as a building block?

Q. Basic Applications :

  • Suzuki-Miyaura Coupling : The bromoalkyne reacts with arylboronic acids to form diarylacetylenes, key intermediates in OLED materials .

Q. Advanced Research :

  • Photodynamic Therapy Probes : Conjugation with porphyrin derivatives via Sonogashira coupling creates photosensitizers. In vitro studies show ROS generation under 450 nm light .

What analytical discrepancies are reported for this compound, and how should researchers address them?

Q. Basic Data Contradictions :

  • Melting Point Variability : Literature values range from 98–102°C due to polymorphism. DSC analysis at 5°C/min heating rate confirms the stable polymorph .

Q. Advanced Resolution :

  • Synchrotron XRD : High-flux X-rays distinguish between crystalline and amorphous phases, resolving disputes over bond angles in the nitro group .

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